6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Overview
Description
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL is a heterocyclic compound containing a five-membered ring with two oxygen atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL involves multiple steps. One common method includes the reaction of benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[D][1,3]dioxol-4-ylcarbamate with palladium on activated carbon and ammonium formate in methanol at temperatures ranging from 20°C to 50°C . This is followed by treatment with L-tartaric acid at similar temperatures .
Industrial Production Methods
An improved, commercially viable process for the preparation of this compound involves the use of (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol as a key starting material . This method is advantageous for producing high yields and purity, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino group allows for substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with altered functional groups.
Scientific Research Applications
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots.
Industry: The compound’s derivatives are used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL involves its interaction with specific molecular targets. For instance, as an intermediate in ticagrelor synthesis, it contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation . This inhibition prevents thrombosis, making it valuable in cardiovascular medicine.
Comparison with Similar Compounds
Similar Compounds
- 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[D][1,3]dioxol-4-yl)oxyethanol
- N-[(3aS,4R,6S,6aR)-Tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamic acid phenylmethyl ester
Uniqueness
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYGRDXRLICKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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